molecular formula C15H14N6OS B2542551 4-methyl-5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole CAS No. 2034291-22-8

4-methyl-5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole

Cat. No.: B2542551
CAS No.: 2034291-22-8
M. Wt: 326.38
InChI Key: VSCUOHPQWVNKQX-UHFFFAOYSA-N
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Description

4-methyl-5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an azetidine ring, and a thiadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole typically involves multiple steps, starting with the preparation of key intermediates. This is followed by the formation of the azetidine ring through cyclization reactions involving appropriate precursors . The thiadiazole ring is then introduced via cyclization reactions involving sulfur-containing reagents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and employing efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6OS/c1-10-14(23-19-16-10)15(22)20-7-12(8-20)21-9-13(17-18-21)11-5-3-2-4-6-11/h2-6,9,12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCUOHPQWVNKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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